5-Bromo-4,6-dimethylpyrimidin-2-ol
Overview
Description
5-Bromo-4,6-dimethylpyrimidin-2-ol is a chemical compound with the molecular formula C6H7BrN2O and a molecular weight of 203.04 g/mol . It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 5th position and methyl groups at the 4th and 6th positions of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4,6-dimethylpyrimidin-2-ol typically involves the bromination of 4,6-dimethylpyrimidin-2-ol. One common method is the reaction of 4,6-dimethylpyrimidin-2-ol with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom at the 5th position of the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4,6-dimethylpyrimidin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3) and solvents like toluene or DMF, are typically used.
Major Products Formed
Substitution Reactions: Products include 5-amino-4,6-dimethylpyrimidin-2-ol, 5-thio-4,6-dimethylpyrimidin-2-ol, and 5-alkoxy-4,6-dimethylpyrimidin-2-ol.
Oxidation: Products include 5-bromo-4,6-dimethylpyrimidine N-oxide.
Reduction: Products include 4,6-dimethylpyrimidin-2-ol.
Coupling Reactions: Products include various aryl or alkyl-substituted pyrimidines.
Scientific Research Applications
5-Bromo-4,6-dimethylpyrimidin-2-ol has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It is employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-4,6-dimethylpyrimidin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The bromine atom and the pyrimidine ring play crucial roles in binding to the active sites of these targets, influencing their function and downstream signaling pathways . The compound’s ability to undergo various chemical modifications also allows for the design of derivatives with enhanced biological activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-4,6-dimethylpyridine: Similar in structure but with an amino group instead of a hydroxyl group.
5-Bromo-2,4-dimethoxypyrimidine: Similar in structure but with methoxy groups instead of methyl groups.
6-Amino-2,4,5-trimethylpyridin-3-ol: Similar in structure but with an amino group and an additional methyl group.
Uniqueness
5-Bromo-4,6-dimethylpyrimidin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 5th position and the hydroxyl group at the 2nd position allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
5-bromo-4,6-dimethyl-1H-pyrimidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-3-5(7)4(2)9-6(10)8-3/h1-2H3,(H,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOKKPFNMLYMET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=O)N1)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346018 | |
Record name | 5-bromo-4,6-dimethylpyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860760-38-9, 7781-20-6 | |
Record name | 5-bromo-4,6-dimethylpyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-4,6-dimethylpyrimidin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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